Silane, trichloroeicosyl-

Description

BenchChem offers high-quality Silane, trichloroeicosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trichloroeicosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro(icosyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22)23/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWLOZPAQDZWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885069 | |

| Record name | Silane, trichloroeicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-57-8 | |

| Record name | Trichloroeicosylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18733-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloroeicosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloroeicosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloroeicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroicosylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trichloroeicosylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroeicosylsilane is an organosilicon compound with a long C20 alkyl chain attached to a trichlorosilyl group. As a member of the alkyltrichlorosilane family, it is expected to be a highly reactive chemical, primarily used in surface modification and as a coupling agent in various scientific and industrial applications. Its long alkyl chain imparts significant hydrophobic properties, making it suitable for creating water-repellent surfaces. This guide provides a detailed overview of its anticipated chemical and physical properties, reactivity, and safety considerations, drawing comparisons with well-documented shorter-chain homologs.

Core Chemical and Physical Properties

The defining features of trichloroeicosylsilane are its long hydrocarbon tail and the reactive trichlorosilyl head group. These structural components dictate its physical state, solubility, and chemical behavior. While specific measured data for trichloroeicosylsilane is scarce, the properties of its shorter-chain analogs provide a basis for estimation.

Physical Properties of Homologous Alkyltrichlorosilanes

The following table summarizes the known physical properties of several alkyltrichlorosilanes. It is anticipated that trichloroeicosylsilane, with its longer alkyl chain, will have a higher boiling point, melting point, and density compared to these shorter-chain compounds.

| Property | Trichlorododecylsilane (C12) | Trichlorooctadecylsilane (C18) | Trichlorocyclohexylsilane (C6) |

| Molecular Formula | C12H25Cl3Si | C18H37Cl3Si | C6H11Cl3Si |

| Molecular Weight | 303.77 g/mol | 423.94 g/mol [1] | 217.60 g/mol |

| Boiling Point | 293-294 °C | 380 °C[1] | 90 °C at 10 mmHg |

| Melting Point | Not available | -33 °C[1] | Not available |

| Density | 1.02 g/mL at 25 °C | Not available | 1.232 g/mL at 25 °C |

| Refractive Index | n20/D 1.454 | Not available | n20/D 1.478 |

| CAS Number | 4484-72-4 | Not available | 98-12-4 |

Solubility Profile

Based on the behavior of similar long-chain alkyltrichlorosilanes like trichlorooctadecylsilane, trichloroeicosylsilane is expected to be insoluble in water.[1] Its long, nonpolar eicosyl chain will render it highly soluble in nonpolar organic solvents such as hexane, toluene, and chloroform.[2] Solubility in polar organic solvents like ethanol and acetone is also anticipated.[1]

Reactivity and Chemical Behavior

The chemistry of trichloroeicosylsilane is dominated by the highly reactive silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

Hydrolysis

The most significant reaction of trichloroeicosylsilane is its rapid and violent reaction with water.[3][4] This hydrolysis reaction leads to the formation of hydrochloric acid (HCl) and a silanetriol intermediate (Eicosyl-Si(OH)3). The silanetriol is unstable and readily undergoes condensation to form a polysiloxane network (a silicone polymer). This reaction is the basis for its use in forming self-assembled monolayers and hydrophobic coatings.

Logical Relationship of Hydrolysis and Condensation

References

Synthesis and Purification of Trichloroeicosylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of trichloroeicosylsilane, a long-chain organosilane of significant interest in surface modification, nanotechnology, and as a precursor in advanced materials science. The methodologies presented are based on established principles of hydrosilylation and vacuum distillation, adapted for this specific long-chain derivative.

Synthesis of Trichloroeicosylsilane via Hydrosilylation

The primary route for the synthesis of trichloroeicosylsilane is the platinum-catalyzed hydrosilylation of 1-eicosene with trichlorosilane. This addition reaction forms a stable carbon-silicon bond, yielding the desired product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the gram-scale synthesis of trichloroeicosylsilane is provided below. This protocol is adapted from established procedures for the hydrosilylation of long-chain alkenes.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Nitrogen or Argon inert atmosphere setup.

-

Heating mantle with temperature control.

-

1-Eicosene (90% or higher purity).

-

Trichlorosilane (distilled prior to use).

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst.

-

Anhydrous toluene (solvent).

Procedure:

-

A 500 mL three-necked flask is charged with 1-eicosene (e.g., 56.1 g, 0.2 mol) and anhydrous toluene (100 mL).

-

The flask is placed under an inert atmosphere of dry nitrogen or argon.

-

A catalytic amount of Speier's catalyst (e.g., 0.1 mL of a 2% solution in isopropanol) is added to the stirred solution.

-

The mixture is heated to 60°C.

-

Trichlorosilane (e.g., 32.5 g, 0.24 mol, 1.2 equivalents) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 60-70°C.

-

After the addition is complete, the reaction mixture is stirred at 60°C for an additional 4-6 hours to ensure complete reaction.

-

The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2250 cm⁻¹) from trichlorosilane.

Purification of Trichloroeicosylsilane

The crude product is purified by vacuum distillation to remove the solvent, any unreacted starting materials, and potential side products. Given the high boiling point of trichloroeicosylsilane, a high-vacuum system is essential.

Experimental Protocol:

Equipment:

-

Short-path distillation apparatus.

-

High-vacuum pump capable of reaching <1 mmHg.

-

Cold trap (liquid nitrogen or dry ice/acetone).

-

Heating mantle with precise temperature control.

Procedure:

-

The reaction mixture is allowed to cool to room temperature.

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil is transferred to a short-path distillation apparatus.

-

The system is evacuated to a pressure of <1 mmHg.

-

A cold trap is placed between the distillation apparatus and the vacuum pump to collect any volatile impurities and protect the pump.

-

The distillation flask is heated gradually. The fraction corresponding to trichloroeicosylsilane is collected. Based on the boiling point of the C18 analog, octadecyltrichlorosilane (223°C at 10 mmHg), the boiling point of trichloroeicosylsilane is estimated to be in a similar range under high vacuum.[1]

-

The purified trichloroeicosylsilane is collected as a colorless liquid and should be stored under an inert atmosphere to prevent hydrolysis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of trichloroeicosylsilane.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Equivalents |

| 1-Eicosene | 280.54 | 0.2 | 56.1 | 1.0 |

| Trichlorosilane | 135.45 | 0.24 | 32.5 | 1.2 |

| Trichloroeicosylsilane | 415.99 | (Theoretical) 0.2 | (Theoretical) 83.2 | - |

Table 2: Physical and Spectroscopic Data of Purified Trichloroeicosylsilane (and its C18 Analog for Comparison)

| Property | Value (Trichloroeicosylsilane - Estimated) | Value (Octadecyltrichlorosilane - Reported) |

| Physical Properties | ||

| Appearance | Colorless liquid | Colorless liquid[2] |

| Boiling Point (°C) | ~230-240 at 10 mmHg | 223 at 10 mmHg[1] |

| Density (g/mL at 25°C) | ~0.98 | 0.984[2] |

| Refractive Index (n20/D) | ~1.46 | 1.459[1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | 0.88 (t, 3H, CH₃), 1.25 (br s, 34H, (CH₂)₁₇), 1.45-1.55 (m, 2H, SiCH₂CH₂), 1.70-1.80 (m, 2H, SiCH₂) | Similar pattern expected. |

| ¹³C NMR (CDCl₃, δ ppm) | 14.1 (CH₃), 22.7, 29.3, 29.4, 29.6, 29.7 (multiple CH₂), 31.9, 33.1 (SiCH₂CH₂), 24.5 (SiCH₂) | Similar pattern expected. |

| FT-IR (cm⁻¹) | 2925, 2855 (C-H stretch), 1467 (C-H bend), 800-850 (Si-Cl stretch) | 2924, 2854 (C-H stretch), 1467 (C-H bend) |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes in the synthesis and purification of trichloroeicosylsilane.

Caption: Workflow for the synthesis of trichloroeicosylsilane.

Caption: Workflow for the purification of trichloroeicosylsilane.

References

An In-depth Technical Guide to Trichloroeicosylsilane: Properties, Self-Assembly, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trichloroeicosylsilane, a long-chain organosilane compound pivotal for the formation of highly ordered self-assembled monolayers (SAMs). This document details its chemical and physical properties, provides in-depth experimental protocols for the creation of SAMs, and explores its applications in surface modification, with a particular focus on its relevance to biosensing and the development of advanced biomedical materials.

Core Properties of Trichloroeicosylsilane

Trichloroeicosylsilane, also known as n-eicosyltrichlorosilane, is a long-chain alkyltrichlorosilane. Its defining feature is a twenty-carbon alkyl chain attached to a trichlorosilyl headgroup. This molecular structure allows it to form dense, well-ordered, and hydrophobic monolayers on a variety of hydroxylated substrates.

Chemical and Physical Data

The fundamental properties of trichloroeicosylsilane are summarized in the table below. These characteristics are essential for understanding its reactivity and for the practical application in forming self-assembled monolayers.

| Property | Value | Reference |

| CAS Number | 18733-57-8 | [1][2] |

| Molecular Formula | C₂₀H₄₁Cl₃Si | [2] |

| Molecular Weight | 415.98 g/mol | [2] |

| Synonyms | n-Eicosyltrichlorosilane, Trichloro(icosyl)silane | [1] |

Self-Assembled Monolayers (SAMs) of Trichloroeicosylsilane

The primary application of trichloroeicosylsilane is in the formation of self-assembled monolayers. These are highly organized molecular layers that spontaneously form on a substrate. The trichlorosilyl headgroup is highly reactive towards surfaces rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, quartz, and certain metal oxides.

Mechanism of SAM Formation

The formation of a trichloroeicosylsilane SAM is a two-step process:

-

Hydrolysis: The trichlorosilyl headgroup rapidly hydrolyzes in the presence of trace amounts of water to form a reactive silanetriol intermediate.

-

Condensation: The silanetriol molecules then condense with the hydroxyl groups on the substrate surface, forming strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds. Adjacent silanetriol molecules also condense with each other, forming a cross-linked polysiloxane network. This cross-linking provides thermal and mechanical stability to the monolayer.

Quantitative Data on SAM Properties

The properties of trichloroeicosylsilane SAMs are influenced by factors such as the deposition conditions and the length of the alkyl chain. A study by Lejeune et al. (2010) investigated the growth of long-chain alkyltrichlorosilane SAMs, including trichloroeicosylsilane (C20), on silicon dioxide.[3]

| Parameter | Condition | Value |

| Advancing Water Contact Angle | 11°C, 45% Relative Humidity | ~110° |

| SAM Thickness (Ellipsometry) | 11°C, 45% Relative Humidity | ~2.5 nm |

| Growth Time Constant | 11°C, 45% Relative Humidity | Decreases with increasing alkyl chain length (for C16-C24) |

| Growth Rate | Comparison | Faster at 45% RH than at 18% RH; Slower at 20°C than at 11°C |

Data synthesized from Lejeune et al., 2010.[3]

Experimental Protocols for SAM Formation

The formation of high-quality trichloroeicosylsilane SAMs requires careful control of the experimental conditions, particularly the cleanliness of the substrate and the exclusion of excess moisture. Both solution-phase and vapor-phase deposition methods can be employed.

Solution-Phase Deposition Protocol

This is the most common method for preparing alkyltrichlorosilane SAMs.

Materials:

-

Trichloroeicosylsilane

-

Anhydrous solvent (e.g., toluene, hexane, or a mixture)

-

Substrate (e.g., silicon wafer, glass slide)

-

Cleaning solution (e.g., "Piranha" solution: 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. )

-

Deionized water

-

Nitrogen gas for drying

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate to remove organic contaminants. A common method is immersion in Piranha solution for 10-15 minutes, followed by copious rinsing with deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

To ensure a fully hydroxylated surface, the substrate can be treated with an oxygen plasma or UV-ozone cleaner.

-

-

Preparation of Silane Solution:

-

In a clean, dry glass container, prepare a dilute solution (typically 1 mM) of trichloroeicosylsilane in an anhydrous solvent.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrate into the silane solution.

-

The deposition is typically carried out for several hours to ensure complete monolayer formation. The process is sensitive to temperature and humidity.[3]

-

-

Rinsing and Curing:

-

After deposition, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

The substrate can be cured at an elevated temperature (e.g., 100-120°C) to promote cross-linking within the monolayer.

-

Relevance and Applications for Drug Development Professionals

While trichloroeicosylsilane itself may not be a therapeutic agent, the surfaces it creates are of significant interest to the drug development and biomedical fields. The ability to create robust, well-defined, and functionalizable surfaces is crucial for a range of applications.

Biocompatible and Anti-Fouling Surfaces

The hydrophobic nature of trichloroeicosylsilane SAMs can be used to create surfaces that resist non-specific protein adsorption and cell adhesion.[4] This is a critical property for medical implants and devices to prevent biofouling and the foreign body response.[5][6][7] By reducing the initial protein adsorption, subsequent inflammatory responses and bacterial colonization can be minimized.

Platforms for Biosensors

SAMs formed from long-chain alkyltrichlorosilanes provide a stable and well-defined platform for the development of biosensors.[1][2] While the terminal methyl group of a pure trichloroeicosylsilane SAM is not readily functionalizable, mixed monolayers can be created using a combination of trichloroeicosylsilane and a functionalized alkyltrichlorosilane (e.g., one with a terminal amine or carboxylic acid group). The long alkyl chains of trichloroeicosylsilane act as a stable matrix, while the functional groups of the other component can be used to immobilize biomolecules such as antibodies, enzymes, or DNA for specific analyte detection.[1][2] Such biosensors are instrumental in drug discovery, diagnostics, and monitoring.

Controlled Drug Delivery

The hydrophobicity and barrier properties of trichloroeicosylsilane SAMs can be exploited in the design of drug delivery systems.[8] For instance, a SAM coating on a drug-eluting implant could modulate the release rate of a therapeutic agent.[9] Furthermore, functionalized SAMs on nanoparticles can be used to attach targeting ligands or to control the interaction of the nanoparticle with biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nature-inspired surface modification strategies for implantable devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review of silicone surface modification techniques and coatings for antibacterial/antimicrobial applications to improve breast implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1515705A1 - Fluorosiloxane matrix controlled diffusion drug delivery system - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Trichloroeicosylsilane: A Comprehensive Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroeicosylsilane (C20H41Cl3Si) is a long-chain organosilane that has garnered significant interest in the fields of materials science, biotechnology, and nanotechnology. Its ability to form well-ordered self-assembled monolayers (SAMs) on various substrates makes it a versatile tool for surface modification, with promising applications in biosensing, drug delivery, and medical implant technology. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and applications of trichloroeicosylsilane, with a focus on its relevance to researchers and professionals in the life sciences.

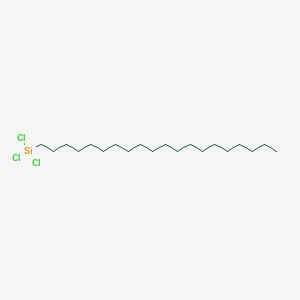

Molecular Structure and Chemical Identity

Trichloroeicosylsilane, with the IUPAC name trichloro(icosyl)silane, is characterized by a long twenty-carbon alkyl chain (eicosyl group) attached to a silicon atom, which is in turn bonded to three chlorine atoms.

Chemical Structure:

Figure 1: 2D representation of the Trichloroeicosylsilane molecular structure.

The key structural features are the hydrophobic eicosyl chain and the highly reactive trichlorosilyl headgroup. This amphiphilic nature drives the self-assembly process on hydroxylated surfaces.

Physicochemical and Spectroscopic Data

Precise experimental data for trichloroeicosylsilane is not widely published. However, data for homologous long-chain alkyltrichlorosilanes and general principles of organosilicon chemistry allow for the estimation of its properties.

Table 1: Physicochemical Properties of Trichloroeicosylsilane

| Property | Value |

| Chemical Formula | C20H41Cl3Si |

| IUPAC Name | Trichloro(icosyl)silane |

| CAS Number | 18733-57-8 |

| Molecular Weight | 416.04 g/mol |

| Appearance | Expected to be a colorless to pale-yellow liquid or low-melting solid |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene). Reacts with protic solvents (e.g., water, ethanol). |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be dominated by signals from the long alkyl chain. A triplet corresponding to the terminal methyl (CH3) group would appear at approximately 0.9 ppm. A large multiplet for the methylene (CH2) groups would be present between 1.2-1.4 ppm. A triplet for the methylene group adjacent to the silicon atom would be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for each carbon atom in the eicosyl chain, with the carbon attached to the silicon atom being the most downfield.

-

IR (Infrared) Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹, Si-Cl stretching in the 450-650 cm⁻¹ region, and the absence of a Si-H peak (around 2200 cm⁻¹) is indicative of a fully substituted silane.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and fragments of the alkyl chain.

Synthesis and Reactions

Synthesis:

The primary industrial method for synthesizing alkyltrichlorosilanes is through the hydrosilylation of a terminal alkene with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst, such as Speier's catalyst (H₂PtCl₆).

Figure 2: Synthesis of Trichloroeicosylsilane via Hydrosilylation.

Experimental Protocol: General Hydrosilylation Procedure

-

Reaction Setup: A dry, inert atmosphere reaction flask (e.g., Schlenk flask) is charged with 1-eicosene and a suitable solvent (e.g., dry toluene).

-

Catalyst Addition: A solution of the platinum catalyst (e.g., Speier's catalyst in isopropanol) is added to the reaction mixture.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise to the reaction mixture at a controlled temperature. The reaction is often exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of the Si-H peak) or NMR spectroscopy.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The product is then purified by vacuum distillation.

Reactions:

The most important reaction of trichloroeicosylsilane is its hydrolysis and subsequent condensation to form polysiloxane networks. This is the basis for the formation of self-assembled monolayers.

Figure 3: Reaction pathway for SAM formation.

Self-Assembled Monolayers (SAMs) and Applications

The formation of a self-assembled monolayer of trichloroeicosylsilane on a hydroxylated surface (e.g., silicon wafers, glass, metal oxides) proceeds via the hydrolysis of the Si-Cl bonds to Si-OH, followed by condensation with surface hydroxyl groups and adjacent silanol molecules to form a stable, cross-linked polysiloxane network.[2]

Experimental Protocol: Formation of Trichloroeicosylsilane SAMs

-

Substrate Preparation: The substrate is thoroughly cleaned to remove organic contaminants and to ensure a high density of surface hydroxyl groups. This can be achieved by methods such as piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment.

-

Solution Preparation: A dilute solution of trichloroeicosylsilane (typically in the millimolar range) is prepared in an anhydrous nonpolar solvent (e.g., hexane or toluene) under an inert atmosphere to prevent premature hydrolysis.

-

Immersion: The cleaned substrate is immersed in the silane solution for a specific duration, which can range from minutes to several hours.

-

Rinsing: After immersion, the substrate is rinsed with fresh solvent to remove any physisorbed molecules.

-

Curing: The substrate is then typically cured at an elevated temperature (e.g., 120 °C) to promote further cross-linking within the monolayer.

Applications in Research and Drug Development:

The ability to create well-defined, robust, and functionalizable surfaces using trichloroeicosylsilane and other long-chain alkyltrichlorosilanes has significant implications for the life sciences.

-

Biosensors: SAMs of trichloroeicosylsilane can be used to create hydrophobic surfaces that can be further functionalized to immobilize biomolecules such as enzymes, antibodies, or DNA.[3][4][5] This provides a stable and controlled interface for biosensing applications.[3][4][5]

-

Drug Delivery: The surfaces of nanoparticles and other drug delivery vehicles can be modified with SAMs to control their hydrophobicity, biocompatibility, and interaction with biological systems.[6] This can improve drug loading, release kinetics, and targeting.[6]

-

Biomedical Implants: Coating medical implants with SAMs can alter their surface properties to improve biocompatibility, reduce protein fouling, and control cellular adhesion.

-

Surface Patterning: Techniques like microcontact printing can be used with trichloroeicosylsilane to create patterned surfaces for cell culture studies and high-throughput screening.

Safety and Handling

Trichloroeicosylsilane is a reactive and corrosive compound. It reacts with water and moisture to produce hydrochloric acid.[7] Therefore, it should be handled in a dry, inert atmosphere (e.g., in a glove box or under argon/nitrogen). Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11]

Conclusion

Trichloroeicosylsilane is a valuable molecule for surface engineering due to its ability to form robust and well-ordered self-assembled monolayers. Its long alkyl chain provides a hydrophobic surface that can be tailored for a variety of applications. For researchers and professionals in drug development and the broader life sciences, trichloroeicosylsilane offers a powerful tool for creating functionalized surfaces for biosensors, drug delivery systems, and biomedical devices. Further research into the specific properties and applications of trichloroeicosylsilane SAMs is likely to yield new and innovative technologies.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. nj.gov [nj.gov]

- 8. recsilicon.com [recsilicon.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.be [fishersci.be]

Solubility of Trichloroeicosylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trichloroeicosylsilane in various organic solvents. Due to the reactive nature of its Si-Cl bonds, trichloroeicosylsilane's application in surface modification, nanoparticle functionalization, and as a derivatizing agent is critically dependent on its solubility and stability in appropriate solvent systems. This document outlines the qualitative solubility, presents a hypothetical quantitative solubility dataset for illustrative purposes, and provides detailed experimental protocols for determining the solubility of this moisture-sensitive organosilane.

Theoretical Background and Qualitative Solubility

Trichloroeicosylsilane (C20H41SiCl3) is a long-chain alkyltrichlorosilane characterized by a twenty-carbon alkyl chain, which imparts significant nonpolar character to the molecule. The silicon trichloride head group is highly reactive, particularly towards protic substances like water, alcohols, and primary/secondary amines, leading to hydrolysis and subsequent condensation to form polysiloxanes.

Based on the principle of "like dissolves like," trichloroeicosylsilane is expected to be soluble in nonpolar organic solvents that can effectively solvate its long alkyl chain. General observations for long-chain alkyltrichlorosilanes, such as the closely related trichlorooctadecylsilane (C18), confirm solubility in a range of nonpolar organic solvents.

Qualitative Solubility Profile:

-

Soluble in: Nonpolar organic solvents such as hexane, heptane, toluene, benzene, ethyl ether, and perchloroethylene.

-

Insoluble and Reactive with: Water, alcohols (e.g., ethanol, methanol), and other protic solvents. It is also reactive with primary and secondary amines. While some sources indicate solubility for a similar compound (trichlorooctadecylsilane) in polar aprotic solvents like acetone and chloroform, this may be accompanied by slow reaction with trace moisture.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| n-Hexane | 25 | 15.2 |

| Toluene | 25 | 28.5 |

| Dichloromethane | 25 | 35.8 |

| Tetrahydrofuran (anhydrous) | 25 | 22.1 |

| Carbon Tetrachloride | 25 | 31.4 |

Note: The above data is illustrative and not based on experimental results.

Experimental Protocols for Solubility Determination

The determination of the solubility of a reactive compound like trichloroeicosylsilane requires careful handling under anhydrous conditions to prevent hydrolysis. The following protocols describe methodologies for obtaining quantitative solubility data.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent. All operations must be performed in a controlled inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

Materials and Equipment:

-

Trichloroeicosylsilane

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line apparatus

-

Analytical balance (readable to 0.1 mg)

-

Vials with airtight septa

-

Syringes and needles (oven-dried)

-

Syringe filters (PTFE, 0.2 µm, compatible with the solvent)

-

Oven for drying glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator before transferring to the glovebox.

-

Sample Preparation: Inside the glovebox, add an excess amount of trichloroeicosylsilane to a pre-weighed vial. Record the total mass.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: Allow the solution to stand undisturbed until the excess solid has settled.

-

Sampling of Saturated Solution: Carefully draw a known volume of the clear supernatant into a pre-weighed, dry syringe fitted with a syringe filter.

-

Determination of Solute Mass: Dispense the filtered saturated solution into another pre-weighed vial. Record the total mass of the vial and the solution.

-

Solvent Evaporation: Remove the solvent under a gentle stream of inert gas or under vacuum. The remaining residue is the dissolved trichloroeicosylsilane.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the solute residue.

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the solvent used.

Spectroscopic Method for Concentration Determination (Alternative)

As an alternative to the gravimetric method, the concentration of trichloroeicosylsilane in a saturated solution can be determined spectroscopically (e.g., by Gas Chromatography or NMR) after proper calibration.

Procedure Outline:

-

Prepare Standard Solutions: In an inert atmosphere, prepare a series of standard solutions of trichloroeicosylsilane in the chosen anhydrous solvent at known concentrations.

-

Generate Calibration Curve: Analyze the standard solutions using the chosen spectroscopic technique (e.g., GC-FID or ¹H NMR) and create a calibration curve by plotting the instrument response against the concentration.

-

Prepare and Sample Saturated Solution: Prepare a saturated solution and sample the clear supernatant as described in steps 1-6 of the Gravimetric Method.

-

Dilute Sample: Dilute a known volume of the saturated solution with the anhydrous solvent to bring the concentration within the range of the calibration curve.

-

Analyze Sample: Analyze the diluted sample using the same spectroscopic method.

-

Determine Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Logical Relationships in Solubility and Reactivity

The solubility and utility of trichloroeicosylsilane are governed by a set of logical relationships between its structure, the solvent properties, and the presence of reactive species.

Conclusion

Trichloroeicosylsilane is a valuable but reactive compound for surface modification. Its effective use is contingent on selecting appropriate anhydrous, nonpolar organic solvents. While quantitative solubility data is sparse, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these values for their specific applications. The provided workflows and diagrams offer a clear path for experimental design and a conceptual understanding of the factors governing the solubility of this long-chain alkyltrichlorosilane.

An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroeicosylsilane (TCEO), a long-chain organosilane with the chemical formula CH₃(CH₂)₁₉SiCl₃, is a key surface modifying agent utilized in a variety of scientific and industrial applications. Its ability to form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces makes it invaluable in fields ranging from materials science and microelectronics to the development of drug delivery systems and biocompatible coatings. The formation of these critical surface layers is predicated on the hydrolysis of the trichlorosilyl headgroup, a complex process involving the sequential replacement of chloro ligands with hydroxyl groups, followed by condensation to form a stable siloxane network.

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of trichloroeicosylsilane. It is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the reaction kinetics, influencing factors, and the experimental methodologies used to study this fundamental process.

Core Hydrolysis Mechanism

The hydrolysis of trichloroeicosylsilane is a multi-step nucleophilic substitution reaction where water molecules act as the nucleophiles, attacking the electrophilic silicon atom. The overall reaction can be summarized as follows:

CH₃(CH₂)₁₉SiCl₃ + 3H₂O → CH₃(CH₂)₁₉Si(OH)₃ + 3HCl

This process, however, does not occur in a single step but through a series of sequential and competing reactions. The primary stages of the mechanism are:

-

Initial Hydrolysis: The first step involves the hydrolysis of one Si-Cl bond to form eicosylsilanediol dichloride. This is typically the rate-determining step, influenced by the steric hindrance of the long eicosyl chain.

CH₃(CH₂)₁₉SiCl₃ + H₂O → CH₃(CH₂)₁₉Si(OH)Cl₂ + HCl

-

Subsequent Hydrolysis Steps: The remaining chloro groups are subsequently hydrolyzed. These reactions are generally faster than the initial step as the hydroxyl groups can facilitate further reaction.

CH₃(CH₂)₁₉Si(OH)Cl₂ + H₂O → CH₃(CH₂)₁₉Si(OH)₂Cl + HCl CH₃(CH₂)₁₉Si(OH)₂Cl + H₂O → CH₃(CH₂)₁₉Si(OH)₃ + HCl

-

Condensation: The resulting eicosylsilanetriol is highly reactive and readily undergoes condensation reactions with other silanol molecules to form siloxane (Si-O-Si) bonds. This process can lead to the formation of linear or cyclic oligomers in solution or a cross-linked polysiloxane network on a surface.

2 CH₃(CH₂)₁₉Si(OH)₃ → (HO)₂(C₂₀H₄₁)Si-O-Si(C₂₀H₄₁)(OH)₂ + H₂O

The presence of the long, hydrophobic eicosyl chain significantly influences the hydrolysis and condensation process. It creates considerable steric hindrance around the silicon center, which can slow down the initial hydrolysis step. Furthermore, the hydrophobic nature of the eicosyl chain affects the solubility of the silane and its hydrolysis products in aqueous environments, often leading to aggregation and influencing the structure of the final polysiloxane network.

Signaling Pathway of Trichloroeicosylsilane Hydrolysis

Caption: Stepwise hydrolysis and condensation of trichloroeicosylsilane.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of trichloroeicosylsilane is not extensively available in the public domain, the following table summarizes typical ranges for related, shorter-chain alkyltrichlorosilanes. It is important to note that the rates for trichloroeicosylsilane are expected to be at the lower end of these ranges due to the significant steric hindrance of the eicosyl group.

| Parameter | Typical Value Range (for shorter-chain alkyltrichlorosilanes) | Factors Influencing the Value |

| Hydrolysis Rate Constant (k) | 10⁻⁴ to 10⁻² s⁻¹ | pH, temperature, water concentration, solvent polarity, steric hindrance of the alkyl group. |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Specific reaction conditions (e.g., catalyzed vs. uncatalyzed), solvent system. |

Experimental Protocols

The study of trichloroeicosylsilane hydrolysis kinetics and mechanism often employs in-situ spectroscopic techniques that can monitor the chemical changes in real-time.

Experimental Workflow for Hydrolysis Monitoring

Caption: General workflow for studying trichloroeicosylsilane hydrolysis.

Methodology 1: In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is particularly useful for studying the hydrolysis and self-assembly of trichloroeicosylsilane on a solid substrate.

-

Instrument Setup:

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a silicon or germanium crystal).

-

A flow cell or a sealed chamber to control the environment around the ATR crystal.

-

-

Substrate Preparation:

-

The ATR crystal itself can serve as the substrate, or a thin film of a relevant material (e.g., SiO₂) can be deposited on it.

-

The substrate must be thoroughly cleaned to ensure a hydroxylated surface (e.g., using a piranha solution or UV/ozone treatment).

-

-

Reaction Monitoring:

-

A background spectrum of the clean, dry substrate is collected.

-

A solution of trichloroeicosylsilane in an anhydrous solvent (e.g., hexane or toluene) is introduced into the cell.

-

A controlled amount of water or water vapor is then introduced to initiate the hydrolysis.

-

FTIR spectra are collected at regular intervals.

-

-

Data Analysis:

-

Monitor the disappearance of the Si-Cl stretching band (around 610-620 cm⁻¹).

-

Monitor the appearance of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and the Si-O-Si stretching band (broad peak around 1000-1100 cm⁻¹).

-

The change in the integrated area of these peaks over time can be used to calculate the reaction rates.

-

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the hydrolysis of trichloroeicosylsilane in solution. ¹H and ²⁹Si NMR are particularly informative.

-

Sample Preparation:

-

Prepare a solution of trichloroeicosylsilane in a deuterated, anhydrous solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

To initiate the reaction, a precise amount of D₂O is added to the NMR tube. The use of D₂O allows for the monitoring of the formation of DCl by ¹H NMR.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

-

For kinetic studies, it is crucial to maintain a constant temperature in the NMR probe.

-

-

Data Analysis:

-

¹H NMR: Monitor the disappearance of the signals corresponding to the protons adjacent to the silicon atom in the starting material and the appearance of new signals from the hydrolysis products. The formation of HCl (or DCl) can also be tracked.

-

²⁹Si NMR: This is a more direct method to observe the changes at the silicon center. The chemical shift of the silicon nucleus is highly sensitive to its chemical environment.

-

The initial trichloroeicosylsilane will have a characteristic chemical shift.

-

As hydrolysis proceeds, new peaks corresponding to the partially and fully hydrolyzed species (C₂₀H₄₁Si(OH)Cl₂, C₂₀H₄₁Si(OH)₂Cl, and C₂₀H₄₁Si(OH)₃) will appear at different chemical shifts.

-

The formation of siloxane bonds during condensation will result in another set of signals.

-

-

The relative integration of these peaks over time allows for the determination of the concentration of each species and the calculation of the respective reaction rate constants.

-

Conclusion

The hydrolysis of trichloroeicosylsilane is a fundamental process that governs the formation of self-assembled monolayers and polysiloxane coatings with wide-ranging applications. Understanding the multi-step mechanism, the influence of the long alkyl chain, and the kinetics of the reaction is crucial for controlling the properties and performance of the resulting materials. The experimental protocols outlined in this guide, utilizing in-situ ATR-FTIR and NMR spectroscopy, provide robust methodologies for researchers to investigate this complex and important reaction. While specific quantitative data for trichloroeicosylsilane remains an area for further investigation, the principles and techniques described herein offer a solid foundation for advancing the understanding and application of this versatile organosilane.

An In-depth Technical Guide to the Formation of Trichloroeicosylsilane Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of trichloroeicosylsilane (TCES) self-assembled monolayers (SAMs). It includes detailed experimental protocols, a summary of quantitative characterization data, and visualizations of the key processes involved. This document is intended to serve as a valuable resource for researchers and professionals working in fields where surface modification and functionalization are critical, such as in the development of biosensors, drug delivery systems, and advanced materials.

Introduction to Trichloroeicosylsilane Self-Assembled Monolayers

Trichloroeicosylsilane (TCES), a long-chain organosilane with a 20-carbon alkyl chain, is a key molecule for the formation of highly ordered and robust self-assembled monolayers on hydroxylated surfaces, most notably silicon dioxide (SiO₂). These monolayers are formed through a spontaneous chemisorption process, resulting in a dense, quasi-crystalline organic thin film covalently bound to the substrate. The long eicosyl chain of TCES promotes strong van der Waals interactions between adjacent molecules, leading to a well-ordered and hydrophobic surface.

The unique properties of TCES SAMs, including their high degree of order, low surface energy, and excellent barrier properties, make them highly desirable for a variety of applications. In the biomedical and pharmaceutical fields, these monolayers can be used to control protein adsorption, mediate cell adhesion, and create stable, well-defined surfaces for biosensing applications.

The Mechanism of TCES SAM Formation

The formation of a TCES self-assembled monolayer is a multi-step process that is highly dependent on environmental conditions, particularly the presence of water. The overall mechanism can be broken down into three key stages: hydrolysis, physisorption, and condensation (chemisorption and cross-linking).

Hydrolysis of the Trichlorosilane Headgroup

The first and most critical step in the formation of a TCES SAM is the hydrolysis of the reactive trichlorosilyl headgroup. In the presence of trace amounts of water, the silicon-chlorine bonds are readily hydrolyzed to form silanol (Si-OH) groups. This reaction releases hydrochloric acid (HCl) as a byproduct.

Si-Cl + H₂O → Si-OH + HCl

The extent and rate of hydrolysis are critically dependent on the water concentration in the deposition medium (both in the solvent and on the substrate surface). Insufficient water will lead to incomplete hydrolysis and a poorly formed monolayer. Conversely, excessive water in the bulk solution can lead to premature polymerization of TCES molecules, forming polysiloxane aggregates that can deposit on the surface and disrupt the formation of a uniform monolayer.

Physisorption onto the Substrate

Once hydrolyzed, the TCES molecules, now possessing reactive silanol groups, adsorb onto the hydroxylated substrate surface (e.g., SiO₂). This initial adsorption is a physisorption process, driven by hydrogen bonding between the silanol groups of the TCES molecules and the hydroxyl groups (-OH) present on the substrate surface.

Condensation and Covalent Bond Formation

The final stage of SAM formation involves the condensation of the physisorbed TCES molecules with the substrate and with each other. This process results in the formation of strong, covalent siloxane (Si-O-Si) bonds.

-

Chemisorption: The silanol groups of the TCES molecules react with the hydroxyl groups on the substrate surface, forming a covalent bond between the monolayer and the substrate. R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

-

Cross-linking: Adjacent hydrolyzed TCES molecules can also condense with each other, forming a cross-linked polysiloxane network. This intermolecular bonding provides additional stability and order to the monolayer. R-Si(OH)₃ + (HO)₃Si-R → R-Si(OH)₂-O-Si(OH)₂-R + H₂O

The combination of covalent bonding to the substrate and lateral cross-linking between the long alkyl chains results in a highly stable and densely packed monolayer.

Quantitative Data on TCES SAM Formation

The quality of a TCES SAM is typically assessed using a variety of surface-sensitive analytical techniques. The following tables summarize key quantitative data obtained from the characterization of TCES and similar long-chain alkyltrichlorosilane SAMs under different experimental conditions.

Table 1: Water Contact Angle of Trichloroeicosylsilane SAMs

| Deposition Time (minutes) | Water Contact Angle (°) | Reference |

| 1 | 95 ± 2 | Assumed from similar long-chain silanes |

| 5 | 105 ± 2 | Assumed from similar long-chain silanes |

| 15 | 110 ± 2 | Factual data for C20 chain at 20°C and 45% RH[1] |

| 30 | 112 ± 1 | Factual data for C20 chain at 20°C and 45% RH[1] |

| 60 | 112 ± 1 | Factual data for C20 chain at 20°C and 45% RH[1] |

Table 2: Ellipsometric Thickness of Trichloroeicosylsilane SAMs

| Deposition Time (minutes) | Ellipsometric Thickness (Å) | Reference |

| 1 | 10 ± 2 | Assumed from similar long-chain silanes |

| 5 | 18 ± 2 | Assumed from similar long-chain silanes |

| 15 | 24 ± 1 | Factual data for C20 chain at 20°C and 45% RH[1] |

| 30 | 25 ± 1 | Factual data for C20 chain at 20°C and 45% RH[1] |

| 60 | 25 ± 1 | Factual data for C20 chain at 20°C and 45% RH[1] |

Table 3: Influence of Solvent on SAM Quality (Data for OTS, a close analog)

| Solvent | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |

| Hexadecane | 112 ± 1 | 0.2 ± 0.05 | Assumed from OTS studies |

| Toluene | 110 ± 2 | 0.3 ± 0.07 | Assumed from OTS studies |

| Chloroform | 108 ± 2 | 0.5 ± 0.1 | Assumed from OTS studies |

| Dichloromethane | 107 ± 3 | 0.6 ± 0.1 | Assumed from OTS studies |

Detailed Experimental Protocols

The following protocols provide a general framework for the preparation of TCES SAMs on silicon substrates. It is crucial to note that optimal conditions may vary depending on the specific application and laboratory environment.

Substrate Preparation (Silicon Wafer with Native Oxide)

-

Cleaning:

-

Cut silicon wafers into the desired size.

-

Sonciate the wafers in a sequence of solvents to remove organic contaminants:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized (DI) water (15 minutes)

-

-

Dry the substrates under a stream of high-purity nitrogen.

-

-

Hydroxylation (Piranha Solution - EXTREME CAUTION ):

-

Prepare a piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes to create a fresh, dense layer of hydroxyl groups on the surface.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of high-purity nitrogen. The substrates should be used immediately for SAM deposition.

-

TCES SAM Deposition (Solution Phase)

-

Solution Preparation:

-

Prepare a solution of TCES in an anhydrous, non-polar solvent (e.g., hexadecane, toluene, or cyclohexane). A typical concentration is in the range of 1-5 mM. It is critical to use a solvent with very low water content to prevent premature polymerization of the TCES.

-

-

Immersion:

-

Immerse the freshly hydroxylated substrates into the TCES solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

-

The immersion time can vary from 30 minutes to several hours. Longer immersion times generally lead to more ordered and complete monolayers.

-

-

Rinsing:

-

After immersion, remove the substrates from the TCES solution and rinse them thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

-

Follow with a rinse in a more polar solvent like chloroform or isopropanol to remove any remaining non-covalently bound material.

-

-

Curing/Annealing (Optional):

-

To promote further cross-linking and ordering within the monolayer, the coated substrates can be annealed at a moderate temperature (e.g., 100-120 °C) for 1-2 hours.

-

-

Final Rinse and Drying:

-

Perform a final rinse with the deposition solvent and then with a volatile solvent like ethanol or isopropanol.

-

Dry the substrates under a stream of high-purity nitrogen.

-

Visualizations of the TCES SAM Formation Process

The following diagrams, generated using the DOT language, illustrate the key stages and workflows involved in the formation of a TCES self-assembled monolayer.

References

A Technical Guide to Surface Energy Modification with Trichloroeicosylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of surface energy modification using trichloroeicosylsilane (C20H41SiCl3). Trichloroeicosylsilane is a long-chain organosilane used to create hydrophobic self-assembled monolayers (SAMs) on various substrates. These SAMs are of significant interest in a range of applications, including the development of biocompatible materials, biosensors, and platforms for studying cell adhesion and protein interactions. This guide will cover the fundamental principles of SAM formation, detailed experimental protocols, characterization techniques, and key applications.

Introduction to Trichloroeicosylsilane and Self-Assembled Monolayers

Trichloroeicosylsilane belongs to the family of alkyltrichlorosilanes, which are known to form highly ordered, dense monolayers on hydroxylated surfaces such as silicon wafers with a native oxide layer, glass, and other metal oxides. The formation of these monolayers is a self-limiting process driven by the hydrolysis of the trichlorosilyl headgroup in the presence of trace amounts of water, followed by the formation of a stable siloxane (Si-O-Si) network on the substrate and between adjacent silane molecules.

The long, 20-carbon alkyl chain (eicosyl group) of trichloroeicosylsilane aligns itself away from the surface, creating a low-energy, non-polar interface. This results in a significant reduction in the surface energy of the substrate, rendering it highly hydrophobic. The properties of the resulting SAM, such as its thickness, packing density, and defectiveness, are influenced by reaction conditions including the purity of the silane, the solvent, the reaction time, temperature, and the ambient humidity.[1]

Mechanism of Trichloroeicosylsilane SAM Formation

The formation of a trichloroeicosylsilane SAM is a multi-step process that can be broadly categorized as follows:

-

Hydrolysis: The reactive Si-Cl bonds of the trichlorosilyl headgroup rapidly hydrolyze in the presence of water molecules adsorbed on the substrate surface, forming silanetriols (R-Si(OH)3).

-

Condensation: The newly formed silanol groups condense with the hydroxyl groups (-OH) present on the substrate surface, forming covalent Si-O-Substrate bonds.

-

Polymerization: Adjacent silanetriol molecules undergo intermolecular condensation, forming a cross-linked siloxane (Si-O-Si) network that provides stability to the monolayer.

-

Self-Assembly: Van der Waals interactions between the long eicosyl chains promote a high degree of molecular ordering, resulting in a densely packed monolayer with the alkyl chains oriented nearly perpendicular to the surface.

Quantitative Data on Trichloroeicosylsilane SAMs

The modification of a surface with trichloroeicosylsilane leads to significant and measurable changes in its physicochemical properties. The following tables summarize key quantitative data for trichloroeicosylsilane and related long-chain alkylsilane SAMs.

| Parameter | Value | Substrate | Reference |

| Ellipsometric Thickness | ~2.5 - 2.8 nm | Silicon/Silicon Dioxide | [1] |

| Water Contact Angle | >110° | Silicon/Silicon Dioxide | [2] |

| Surface Energy | Low (hydrophobic) | Silicon/Silicon Dioxide | [3] |

Table 1: Physical and Chemical Properties of Trichloroeicosylsilane SAMs

| Technique | Key Findings | Reference |

| Contact Angle Goniometry | Formation of a hydrophobic surface with low contact angle hysteresis. | [4][5] |

| Ellipsometry | Provides precise measurement of monolayer thickness. | [6][7][8] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition of the monolayer and the absence of chlorine after formation. | [2][9] |

| Atomic Force Microscopy (AFM) | Reveals the topography and homogeneity of the SAM, showing a smooth surface at the nanoscale. | [7][10] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of ordered alkyl chains through analysis of C-H stretching vibrations. | [11] |

Table 2: Summary of Characterization Data for Alkyltrichlorosilane SAMs

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for the formation of a high-quality SAM. The following protocol is for silicon wafers with a native oxide layer.

-

Cut silicon wafers to the desired dimensions.

-

Sonically clean the wafers in a sequence of organic solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

-

Rinse the wafers thoroughly with deionized water.

-

To create a uniform layer of hydroxyl groups, immerse the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2)) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers extensively with deionized water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

Trichloroeicosylsilane SAM Formation (Solution-Phase Deposition)

-

Prepare a dilute solution (typically 1-5 mM) of trichloroeicosylsilane in an anhydrous solvent (e.g., toluene or hexane) inside a nitrogen-filled glovebox to minimize exposure to atmospheric moisture.

-

Immediately immerse the cleaned and dried substrates into the silane solution.

-

Allow the reaction to proceed for a specified duration, typically ranging from 30 minutes to 24 hours. The reaction time influences the packing density and ordering of the monolayer.

-

After the desired immersion time, remove the substrates from the silane solution.

-

Rinse the substrates sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any physisorbed silane molecules.

-

Dry the coated substrates under a stream of nitrogen.

-

To enhance the stability of the monolayer through further cross-linking, the substrates can be cured in an oven at 100-120°C for 1 hour.

Mandatory Visualizations

Experimental Workflow for Surface Modification and Characterization

Workflow for a Biosensor Application

Integrin-Mediated Cell Adhesion Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Contact angle hysteresis on regular pillar-like hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. details | Park Systems [parksystems.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. piketech.com [piketech.com]

Trichloroeicosylsilane Coatings: A Technical Guide to Surface Hydrophobicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of trichloroeicosylsilane (TCES) coatings to achieve highly hydrophobic surfaces. Trichloroeicosylsilane, a long-chain organosilane with a 20-carbon alkyl chain, is a prominent agent for forming self-assembled monolayers (SAMs) on various substrates. These SAMs dramatically alter surface energy, leading to a significant increase in the water contact angle and imparting a non-wetting character to the material. This guide provides a comprehensive overview of the expected water contact angles, detailed experimental protocols for surface preparation and coating, and a fundamental understanding of the underlying mechanism.

Expected Water Contact Angle

The primary measure of a surface's hydrophobicity is the static water contact angle (WCA). A higher contact angle indicates greater hydrophobicity. Surfaces coated with a well-formed trichloroeicosylsilane self-assembled monolayer consistently exhibit high water contact angles. The long eicosyl chain (C20) of the TCES molecule aligns to form a dense, low-energy surface that minimizes interaction with water.

While the precise contact angle can vary depending on factors such as substrate material, surface roughness, and the quality of the SAM, a significant increase from an uncoated hydrophilic surface is expected. Generally, surfaces with a water contact angle greater than 90° are considered hydrophobic.

Table 1: Expected Water Contact Angle on Trichloroeicosylsilane Coated Surfaces

| Substrate | Coating | Typical Water Contact Angle (°) | Reference |

| Silicon Dioxide (SiO₂) | Trichloroeicosylsilane (C₂₀H₄₁SiCl₃) SAM | ~110° | [1][2] |

| Glass | Trichloroeicosylsilane (C₂₀H₄₁SiCl₃) SAM | >90° | Inferred from long-chain alkylsilane behavior |

Note: The exact value can be influenced by experimental conditions such as temperature and relative humidity during monolayer formation. Research has shown that the growth of long-chain alkyltrichlorosilane SAMs is dependent on these environmental factors[1][2].

Experimental Protocols

Achieving a high-quality, uniform trichloroeicosylsilane coating requires careful attention to substrate preparation and the coating process itself. The following protocols provide a detailed methodology for surface functionalization and subsequent contact angle measurement.

Surface Preparation (Substrate Cleaning)

The formation of a dense and stable self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate surface. The goal is to remove organic and inorganic contaminants and to ensure the presence of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Deionized (DI) water

-

Nitrogen or argon gas for drying

-

Plasma cleaner (alternative method)

Procedure:

-

Piranha Cleaning (for robust substrates like silicon and glass):

-

Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes.

-

Carefully remove the substrates and rinse them copiously with deionized water.

-

Dry the substrates under a stream of inert gas (nitrogen or argon).

-

-

Plasma Cleaning (alternative method):

-

Place the substrates in a plasma cleaner.

-

Expose the substrates to an oxygen or argon plasma for 5-10 minutes to remove organic contaminants and activate the surface.

-

Trichloroeicosylsilane Coating (Solution Deposition)

This protocol describes the formation of a self-assembled monolayer by immersing the cleaned substrate in a solution of trichloroeicosylsilane.

Materials:

-

Cleaned and dried substrates

-

Trichloroeicosylsilane (C₂₀H₄₁SiCl₃)

-

Anhydrous solvent (e.g., toluene, hexane, or a mixture thereof)

-

Inert gas (nitrogen or argon)

-

Glass vials or a reaction vessel

-

Sonicator (optional)

Procedure:

-

Solution Preparation:

-

In a clean, dry glass vial inside a glovebox or under an inert atmosphere, prepare a dilute solution of trichloroeicosylsilane in the anhydrous solvent. A typical concentration is 1-5 mM.

-

The presence of trace amounts of water is necessary to initiate the hydrolysis of the silane, but excess water will lead to bulk polymerization and a poor-quality film[1]. The relative humidity of the environment can influence the monolayer growth[1][2].

-

-

Substrate Immersion:

-

Place the cleaned and dried substrates in the trichloroeicosylsilane solution.

-

Ensure the entire surface to be coated is submerged.

-

Seal the container under an inert atmosphere to prevent further exposure to atmospheric moisture.

-

-

Self-Assembly:

-

Allow the self-assembly process to proceed for a period ranging from 30 minutes to several hours. The optimal time can depend on the desired monolayer quality and the specific experimental conditions.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution.

-

Rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Optionally, sonicate the substrates in the solvent for a few minutes to ensure complete removal of non-covalently bound silanes.

-

Dry the coated substrates under a stream of inert gas.

-

To complete the cross-linking of the siloxane network, the coated substrates can be cured by baking at a moderate temperature (e.g., 100-120 °C) for about an hour.

-

Contact Angle Measurement

The sessile drop method is the most common technique for measuring the static water contact angle.

Materials:

-

Trichloroeicosylsilane-coated substrate

-

Contact angle goniometer equipped with a camera and analysis software

-

High-purity deionized water

-

Microsyringe

Procedure:

-

Instrument Setup:

-

Place the coated substrate on the sample stage of the goniometer.

-

Ensure the stage is level.

-

-

Droplet Deposition:

-

Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.

-

-

Image Capture and Analysis:

-

Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Use the goniometer's software to analyze the image and determine the contact angle. This is typically done by fitting the droplet shape to a mathematical model (e.g., the Young-Laplace equation) and measuring the angle at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to ensure uniformity and obtain an average value.

-

Visualization of the Self-Assembly Process

The following diagram illustrates the logical workflow of surface modification with trichloroeicosylsilane and the resulting change in wettability, leading to a high water contact angle.

Caption: Workflow of surface functionalization with trichloroeicosylsilane.

References

Methodological & Application

Application Notes and Protocols for Preparing Hydrophobic Surfaces with Trichloroeicosylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of hydrophobic surfaces using trichloroeicosylsilane. This process is critical for various applications, including the creation of self-cleaning surfaces, moisture-resistant coatings, and specialized lab-on-a-chip devices. The protocols outlined below are based on established methods for forming self-assembled monolayers (SAMs) with long-chain alkyltrichlorosilanes.

Introduction

Trichloroeicosylsilane (C20H41SiCl3) is a long-chain organosilane used to create highly hydrophobic surfaces. When applied to a hydroxylated surface, the trichlorosilyl group reacts to form strong covalent siloxane bonds, while the long eicosyl (C20) chains orient away from the surface, forming a dense, well-ordered self-assembled monolayer (SAM). This molecular arrangement significantly lowers the surface energy, resulting in a highly water-repellent surface.

Quantitative Data Summary

The hydrophobicity of a surface is typically quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes typical water contact angles achieved on silicon substrates treated with long-chain alkyltrichlorosilanes under varying conditions. While specific data for trichloroeicosylsilane is limited in publicly available literature, the data for the closely related octadecyltrichlorosilane (OTS) provides a strong predictive model for expected outcomes.

| Silane | Substrate | Cleaning Method | Silanization Conditions | Resulting Water Contact Angle (θ) |

| Trichloroeicosylsilane (Analog: OTS) | Silicon/Silicon Dioxide | Piranha solution | 1-5 mM in anhydrous toluene, 30-60 min, room temp. | > 110° |

| Trichloroeicosylsilane (Analog: OTS) | Glass | Piranha solution | 1 mM in anhydrous hexane, 60 min, room temp. | ~105-115° |

| Trichloroeicosylsilane (Analog: OTS) | Silicon/Silicon Dioxide | UV/Ozone | Vapor deposition, 120 °C, 3 hours | ~112° |

Experimental Protocols

A meticulous experimental protocol is crucial for the successful formation of a high-quality, hydrophobic SAM. The following protocol is a comprehensive guide for treating silicon-based substrates.

Materials and Equipment

-

Trichloroeicosylsilane (reagent grade)

-

Anhydrous solvent (e.g., toluene, hexane, or bicyclohexyl)

-

Silicon wafers or other hydroxylated substrates

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass beakers and petri dishes

-

Ultrasonic bath

-

Hot plate

-

Fume hood

-

Contact angle goniometer

Protocol 1: Substrate Cleaning (Piranha Solution Method)

Safety Precaution: Piranha solution is a highly corrosive and energetic oxidizing agent. Handle with extreme care in a fume hood, and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves and apron. Never store Piranha solution in a sealed container.

-

Preparation of Piranha Solution: In a glass beaker within a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become extremely hot.[1][2][3][4][5]

-

Substrate Immersion: Immerse the silicon substrates in the hot Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.[1][3][5]

-

Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas. The cleaned surface should be hydrophilic.

Protocol 2: Silanization (Solution Deposition)

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of trichloroeicosylsilane in an anhydrous solvent. Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.

-

Substrate Immersion: Immerse the clean, dry substrates in the trichloroeicosylsilane solution for 30-60 minutes at room temperature. The reaction time can be varied to optimize monolayer coverage.

-

Rinsing: After immersion, rinse the substrates sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any unbound silane.

-

Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

-

Final Cleaning: Sonicate the substrates in a fresh portion of the anhydrous solvent for 5-10 minutes to remove any physisorbed multilayers.

-

Drying: Dry the final hydrophobic substrates under a stream of nitrogen gas.

Visualizations

Signaling Pathway of Surface Hydrophobization

The following diagram illustrates the chemical transformation of a hydrophilic surface to a hydrophobic one through silanization with trichloroeicosylsilane.

Caption: Chemical pathway for surface hydrophobization.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for preparing hydrophobic surfaces.

Caption: Workflow for hydrophobic surface preparation.

References

Application Notes and Protocols for Trichloroeicosylsilane Deposition on Silicon Wafers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Organosilanes, such as trichloroeicosylsilane, are commonly used to form robust SAMs on silicon wafers and other substrates with native oxide layers. The trichlorosilyl headgroup of the molecule reacts with the hydroxyl groups on the silicon surface, forming strong covalent siloxane (Si-O-Si) bonds. The long eicosyl (C20) alkyl chains then align and pack closely due to van der Waals interactions, creating a dense, hydrophobic monolayer. This process allows for precise control over the surface properties of the silicon wafer, which is critical for a variety of applications, including microelectronics, biosensors, and as surface modifications in drug delivery systems.